2-Hydroxy-methyl-5-methoxy-pyridine
Description
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(10-2)4-8-7(5)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
KKZHZPRAQCWJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, physicochemical properties, and applications of 2-(hydroxymethyl)-5-methoxypyridine and related compounds:
Reactivity and Functional Group Analysis
Hydroxymethyl vs. Chloromethyl Groups :
- The hydroxymethyl group in 2-(hydroxymethyl)-5-methoxypyridine is less reactive than the chloromethyl group in 5-(chloromethyl)-2-methoxypyridine. However, it can still undergo oxidation to form a carbonyl group (e.g., aldehyde or carboxylic acid) or participate in esterification .
- The chloromethyl group in 5-(chloromethyl)-2-methoxypyridine is highly reactive in nucleophilic substitutions, making it valuable for introducing alkyl chains or other functional groups .
Amino vs. Methoxy Groups: 5-Methoxy-2-aminopyridine (CAS 10167-97-2) contains an amino group at position 2, which enhances solubility in acidic conditions due to protonation. This contrasts with the hydroxymethyl group, which contributes to hydrophilicity without significant basicity .
Electron-Donating Effects :
- Methoxy groups at position 5 (as in 2-(hydroxymethyl)-5-methoxypyridine) direct electrophilic substitution to positions 3 and 4 of the pyridine ring. This electronic effect is shared with analogs like 5-methoxynicotinaldehyde .
Preparation Methods
Step 1: Vilsmeier-Haack Formylation
Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
Mechanism :
Procedure :
-
Add 5-methoxypyridine (1.0 equiv) to a chilled mixture of DMF (1.5 equiv) and POCl₃ (2.0 equiv).
-
Reflux at 80–90°C for 3–5 hours.
-
Pour the reaction mixture into ice-water, neutralize with sodium bicarbonate, and extract with dichloromethane.
-
Dry and concentrate the organic layer to isolate the aldehyde.
Yield : 50–70% (estimated from analogous formylations).
Step 2: Aldehyde Reduction
As described in Method 1, NaBH₄ reduces the aldehyde to the alcohol.
Overall Yield : 40–60% (combined steps).
Challenges :
-
Requires handling of corrosive POCl₃.
-
Moderate yields due to side reactions during formylation.
Oxidation of 2-Methyl-5-Methoxypyridine
Selective oxidation of the methyl group at position 2 to hydroxymethyl can be achieved using selenium dioxide (SeO₂).
Reaction Conditions :
Procedure :
-
Reflux 2-methyl-5-methoxypyridine (1.0 equiv) with SeO₂ (1.5 equiv) in dioxane/water (3:1) for 6–8 hours.
-
Filter the mixture to remove selenium byproducts.
-
Concentrate the filtrate and purify via column chromatography.
Yield : 60–75% (estimated from analogous oxidations).
Limitations :
-
Toxicity of SeO₂ necessitates stringent safety protocols.
-
Risk of over-oxidation to carboxylic acid derivatives.
Alkaline Hydrolysis of 2-Chloromethyl-5-Methoxypyridine
This method involves the synthesis of 2-chloromethyl-5-methoxypyridine followed by hydrolysis.
Step 1: Chlorination of 2-Methyl-5-Methoxypyridine
Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
Mechanism :
Procedure :
-
Reflux 2-methyl-5-methoxypyridine (1.0 equiv) with SOCl₂ (3.0 equiv) and DMF (0.1 equiv) for 4 hours.
-
Remove excess SOCl₂ under vacuum.
Step 2: Hydrolysis
Reagents : Aqueous NaOH.
Mechanism :
Procedure :
-
Stir the chlorinated intermediate with 2M NaOH at 60°C for 2 hours.
-
Neutralize with HCl, extract with ethyl acetate, and purify.
Advantages :
-
High yields and scalability.
-
Uses inexpensive reagents.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Complexity |
|---|---|---|---|---|
| Aldehyde Reduction | 5-Methoxypicolinaldehyde | NaBH₄ | 80–90% | Low |
| Vilsmeier-Haack + Reduction | 5-Methoxypyridine | POCl₃, DMF, NaBH₄ | 40–60% | Moderate |
| SeO₂ Oxidation | 2-Methyl-5-methoxypyridine | SeO₂ | 60–75% | High |
| Chlorination + Hydrolysis | 2-Methyl-5-methoxypyridine | SOCl₂, NaOH | 70–85% | Moderate |
Key Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-Hydroxy-methyl-5-methoxy-pyridine, and how do reaction parameters impact yield?
- Methodological Answer : Synthesis routes for structurally similar pyridine derivatives (e.g., 2-(Hydroxymethyl)-5-methoxypyrimidine) involve multi-step reactions, such as nucleophilic substitution or oxidation-reduction sequences. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly affect purity and yield. For example, methoxy and hydroxymethyl groups may require protection/deprotection strategies to avoid side reactions .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC). Infrared (IR) spectroscopy helps identify functional groups like hydroxyl and methoxy .
Q. What storage conditions are recommended to preserve the stability of this compound in laboratory settings?
- Methodological Answer : Airtight containers under inert gas (e.g., nitrogen) and storage at room temperature in dark, dry environments minimize degradation. Hydroxymethyl groups may render the compound hygroscopic, necessitating desiccants .
Advanced Research Questions
Q. How do positional substitutions (e.g., hydroxymethyl at C2 vs. methoxy at C5) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Substitution patterns dictate electronic and steric effects. For instance, methoxy groups at C5 are electron-donating, activating the ring for electrophilic substitution, while hydroxymethyl at C2 may participate in hydrogen bonding or oxidation. Comparative studies of analogs (e.g., 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde derivatives) suggest that substitution position alters reaction pathways and regioselectivity .
Q. How can researchers address contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Conflicting stability data may arise from differences in solvent systems or impurities. Systematic studies under controlled conditions (e.g., buffered solutions at pH 2–12) with real-time monitoring via UV-Vis spectroscopy or HPLC can resolve discrepancies. For example, methoxy groups may hydrolyze under strong acidic conditions, while hydroxymethyl groups oxidize in basic media .
Q. What experimental strategies can elucidate the compound’s interaction with biological macromolecules, such as enzymes involved in thiamine biosynthesis?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities. Molecular docking simulations predict interaction sites, while enzymatic assays (e.g., inhibition kinetics) validate functional impacts. Structural analogs (e.g., 2-(Hydroxymethyl)-5-methoxypyrimidine) show potential for modulating enzyme activity, suggesting similar mechanisms for the target compound .
Q. How does the compound’s electronic structure affect its catalytic or inhibitory roles in heterocyclic reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Comparative studies with analogs (e.g., 5-Ethyl-2-Methylpyridine) reveal that electron-rich pyridine derivatives enhance catalytic activity in cross-coupling reactions, while steric hindrance from hydroxymethyl groups may limit substrate accessibility .
Data-Driven Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
